![molecular formula C7H13ClFNO2 B2486923 Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride CAS No. 2408957-38-8](/img/structure/B2486923.png)
Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride
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Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multifaceted steps that include fluorination, nitration, reduction, and carbonylation processes. For instance, efficient synthesis routes have been developed for compounds such as methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through oxidation, nitration, reduction, and subsequent reactions, indicating the complexity and the precision required in synthesizing fluorinated organic molecules (Shi Qunfeng et al., 2012).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like methyl 5-fluoropiperidine-2-carboxylate hydrochloride is crucial for their reactivity and interaction with biological targets. The presence of a fluorine atom significantly affects the molecule's electronic properties, enhancing its stability and reactivity due to the high electronegativity of fluorine.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical behaviors, such as increased lipophilicity, stability, and the ability to form hydrogen bonds, which are essential for interaction with biological systems. The introduction of a fluorine atom can significantly alter the metabolic stability of pharmaceutical agents, making fluorinated compounds a key focus in drug design and synthesis (Buur & Bundgaard, 1985).
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Methyl 5-fluoropiperidine-2-carboxylate hydrochloride is related to the family of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), which is extensively utilized in cancer treatment. Fluorinated pyrimidines like 5-FU are fundamental in treating various cancers due to their ability to inhibit thymidylate synthase and incorporate into RNA and DNA, disrupting cancer cell growth and survival. Notably, advancements in fluorine chemistry have contributed to the more precise application of these compounds in personalized medicine, including methods for 5-FU synthesis that incorporate radioactive and stable isotopes to study its metabolism and biodistribution. These developments have provided new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, leading to their effective use in cancer therapy (Gmeiner, 2020).
Clinical Use in Cancer Chemotherapy
The clinical application of fluorinated pyrimidines, especially 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), has been well-documented. These compounds are particularly effective in palliating patients with advanced cancer, with tumors of the breast and gastrointestinal tract showing the most responsiveness. The review of biochemical and pharmacological studies highlights the significance of understanding the distribution and metabolic fate of these drugs in cancer patients to optimize their therapeutic efficacy (Heidelberger & Ansfield, 1963).
Prodrugs of 5-Fluorouracil
The exploration of prodrugs of 5-FU, such as capecitabine, UFT, and S-1, represents a pivotal advancement in cancer treatment. These prodrugs undergo metabolic conversion to 5-FU within the body, potentially offering improved pharmacokinetic properties and reduced toxicity compared to 5-FU itself. The comprehensive review of these prodrugs elucidates their pharmacological principles, antitumor activity, and toxicity, providing a deeper understanding of their role in enhancing the therapeutic efficacy of 5-FU in cancer treatment (Malet-Martino & Martino, 2002).
properties
IUPAC Name |
methyl 5-fluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBUYMZSPZANGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride |
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